molecular formula C18H22N4O2S B2813353 1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 941916-26-3

1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2813353
CAS No.: 941916-26-3
M. Wt: 358.46
InChI Key: RTGFQWLFWSJCOV-UHFFFAOYSA-N
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Description

1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperidine moiety, and a urea linkage

Preparation Methods

The synthesis of 1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Urea Linkage Formation: The final step involves the coupling of the thiazole-piperidine intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea can be compared with other thiazole derivatives, such as:

    1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea: Similar structure but with a m-tolyl group instead of a p-tolyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12-6-8-14(9-7-12)20-17(24)21-18-19-13(2)15(25-18)16(23)22-10-4-3-5-11-22/h6-9H,3-5,10-11H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGFQWLFWSJCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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